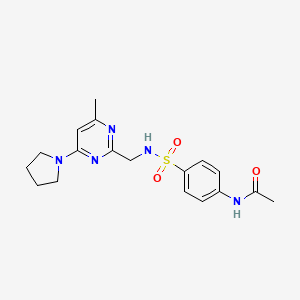

N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-13-11-18(23-9-3-4-10-23)22-17(20-13)12-19-27(25,26)16-7-5-15(6-8-16)21-14(2)24/h5-8,11,19H,3-4,9-10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAKRCOTOQCXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a pyrrolidine substituent, a sulfamoyl group, and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 485.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide |

| Solubility | Soluble in DMSO and methanol |

The biological activity of N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Preliminary studies indicate that the compound may function as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : The sulfamoyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways critical for cell growth and survival.

Anti-inflammatory Activity

Studies have indicated that N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cultures treated with the compound.

Anticancer Potential

Research has shown promising results regarding the compound's anticancer effects. It has been tested against various cancer cell lines, including breast and lung cancer cells, where it displayed cytotoxicity at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

-

In Vitro Study on Macrophages :

- Objective : To evaluate the anti-inflammatory effects of the compound.

- Method : Macrophages were treated with varying concentrations of N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide.

- Results : A significant decrease in TNF-alpha and IL-6 levels was observed, suggesting effective inhibition of inflammatory responses.

-

Cytotoxicity Assay on Cancer Cell Lines :

- Objective : To assess the anticancer activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

- Method : Cells were treated with the compound for 48 hours followed by MTT assay.

- Results : IC50 values were determined at 15 µM for MCF7 and 20 µM for A549, indicating potent cytotoxic effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide, and how are key intermediates optimized?

- Methodology : Multi-step synthesis typically involves constructing the pyrimidine core first, followed by sulfamoylation and acetamide coupling. For example, the pyrrolidin-1-yl group is introduced via nucleophilic substitution, while the sulfamoyl linkage is formed using sulfonyl chlorides under anhydrous conditions . Solvents like DMSO or ethanol and catalysts such as NaH or K₂CO₃ are critical for yield optimization . Temperature control (e.g., 0–5°C for sulfamoylation) prevents decomposition of reactive intermediates .

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., sulfonamide proton at δ 3.1–3.3 ppm) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Techniques :

- Spectroscopy : NMR (¹H, ¹³C, DEPT) for functional group assignment; IR for sulfonamide (S=O stretch ~1350 cm⁻¹) and acetamide (C=O ~1650 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity; LC-MS for molecular ion confirmation .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and crystallinity .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

- Assays :

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify targets linked to the pyrimidine and sulfamoyl motifs .

- Cellular Viability : MTT assays on cancer/primary cell lines (IC₅₀ determination) .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or tyrosine kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for analogs?

- Approach :

- Systematic Modifications : Vary substituents on the pyrimidine (e.g., methyl vs. ethyl) or phenyl ring (e.g., electron-withdrawing groups) to correlate changes with activity .

- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC₅₀ values .

- Meta-Analysis : Compare datasets from analogs (e.g., thieno[2,3-d]pyrimidines vs. benzothiazoles) to identify conserved pharmacophores .

Q. What experimental strategies elucidate the compound’s mechanism of action in complex biological systems?

- Methods :

- Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .

- Crystallography : Co-crystallization with target enzymes (e.g., kinases) to resolve binding interactions at atomic resolution .

- Pathway Analysis : RNA-seq or phospho-antibody arrays to map signaling cascades (e.g., MAPK/ERK) affected by the compound .

Q. How can researchers address stability challenges under physiological or experimental conditions?

- Solutions :

- Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) or plasma (37°C) with LC-MS monitoring to identify labile sites (e.g., sulfamoyl hydrolysis) .

- Formulation Optimization : Use cyclodextrins or liposomal encapsulation to enhance aqueous solubility and shelf life .

- Kinetic Profiling : Arrhenius plots to predict stability at varying temperatures and pH .

Q. What methodologies are effective for resolving conflicting crystallographic or spectroscopic data?

- Techniques :

- Synchrotron XRD : High-resolution crystallography to resolve ambiguities in bond lengths/angles (e.g., sulfonamide geometry) .

- 2D NMR : HSQC and NOESY to assign overlapping signals in complex spectra (e.g., pyrrolidinyl protons) .

- Dynamic Light Scattering (DLS) : Assess aggregation states that may skew spectroscopic results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.